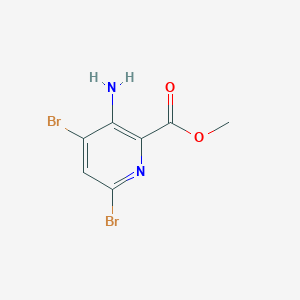Methyl 3-amino-4,6-dibromopyridine-2-carboxylate
CAS No.: 2402828-54-8
Cat. No.: VC5911051
Molecular Formula: C7H6Br2N2O2
Molecular Weight: 309.945
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2402828-54-8 |
|---|---|
| Molecular Formula | C7H6Br2N2O2 |
| Molecular Weight | 309.945 |
| IUPAC Name | methyl 3-amino-4,6-dibromopyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H6Br2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3 |
| Standard InChI Key | CIJAQTNXIMZFME-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CC(=N1)Br)Br)N |
Introduction
Structural and Chemical Properties
Methyl 3-amino-4,6-dibromopyridine-2-carboxylate possesses the molecular formula C₇H₅Br₂N₂O₂, with a molecular weight of 332.94 g/mol. The compound’s structure integrates a pyridine ring substituted at positions 2, 3, 4, and 6:
-
A carboxylate ester (-COOCH₃) at position 2,
-
An amino group (-NH₂) at position 3,
-
Bromine atoms at positions 4 and 6.
This substitution pattern creates significant electronic asymmetry, influencing its reactivity in nucleophilic and electrophilic reactions. The bromine atoms, being strong electron-withdrawing groups, activate the ring toward substitution reactions at meta and para positions relative to the amino group . Physical properties such as melting point, solubility, and stability remain partially characterized, though analogs like methyl 3-amino-4-methylthiophene-2-carboxylate exhibit melting points near 98–100°C under similar synthetic conditions .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅Br₂N₂O₂ | |
| Molecular Weight | 332.94 g/mol | |
| Functional Groups | Amino, Bromo, Ester | |
| Stability | Sensitive to hydrolysis |
Synthesis and Manufacturing
The synthesis of methyl 3-amino-4,6-dibromopyridine-2-carboxylate typically involves multi-step halogenation and functionalization of pyridine precursors. While direct protocols for this compound are scarce in published literature, analogous routes for related bromopyridines provide insight into plausible methodologies.
Esterification and Amination
Patent data for herbicides such as 4-aminopicolinates reveals that esterification often precedes or follows amination. In one approach, 4-amino-3,6-dichloropyridine-2-carboxylic acid is esterified with alcohols (e.g., 2-ethylhexanol) using sulfuric acid as a catalyst, yielding stable esters . Adapting this method, methyl esterification of a dibrominated pyridine-carboxylic acid intermediate could be achieved using methanol and acid catalysis.
Optimization Challenges
A critical challenge lies in regioselective bromination. The synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate employs FeCl₃ and cyanuric chloride to mediate cyclization and functional group compatibility . Similar catalytic systems might enhance bromination efficiency while preserving the amino and ester groups.
Applications in Chemical Research
Herbicide Development
Methyl 3-amino-4,6-dibromopyridine-2-carboxylate shares structural motifs with herbicidal agents. For instance, 4-aminopicolinate esters exhibit potent activity against broadleaf weeds by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . The bromine atoms in the target compound could enhance lipid solubility, improving foliar absorption and environmental persistence.
Pharmaceutical Intermediates
The amino and ester groups make this compound a versatile precursor for drug candidates. Bromopyridines are frequently used in Suzuki-Miyaura couplings to construct biaryl structures prevalent in kinase inhibitors and antiviral agents . Additionally, the amino group enables further derivatization via acylation or sulfonylation, expanding its utility in medicinal chemistry.
Materials Science
Halogenated pyridines contribute to the synthesis of ligands for metal-organic frameworks (MOFs) and conductive polymers. The electron-deficient nature of bromine-substituted rings enhances charge transport properties, making such compounds valuable in organic electronics .
Future Research Directions
Green Synthesis Methods
Developing catalytic bromination protocols using N-bromosuccinimide (NBS) or electrochemical methods could improve atom economy and reduce waste.
Biological Activity Profiling
Screening libraries containing this compound for antimicrobial or anticancer activity could unlock novel therapeutic applications.
Stability Studies
Investigating degradation pathways under varying pH and temperature conditions will inform storage guidelines and formulation strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume